Methyl benzothiophene-3-carboxylate

Description

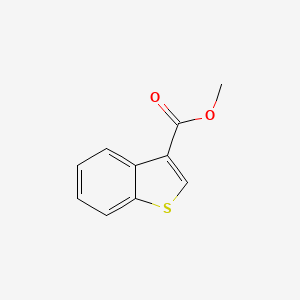

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-12-10(11)8-6-13-9-5-3-2-4-7(8)9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJAXBXCHWMNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70500981 | |

| Record name | Methyl 1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22913-25-3 | |

| Record name | Benzothiophene-3-carboxylic acid methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22913-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70500981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Methyl benzothiophene-3-carboxylate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Methyl Benzothiophene-3-carboxylate

Introduction

The benzothiophene scaffold, an aromatic heterocyclic compound formed by the fusion of a benzene ring and a thiophene ring, represents a privileged structure in medicinal chemistry and materials science.[1][2][3] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][4][5] Among the numerous derivatives, this compound serves as a pivotal building block and synthetic intermediate. Its unique electronic and structural features, conferred by the electron-withdrawing carboxylate group at the 3-position of the reactive thiophene ring, make it a versatile substrate for further chemical modification.

This guide provides a comprehensive technical overview of the core chemical properties of this compound. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, characterization, reactivity, and application as a precursor for developing novel therapeutic agents and functional materials.

Molecular Structure and Physicochemical Properties

This compound is characterized by the benzothiophene bicyclic system with a methyl ester group attached at the C3 position. This substitution pattern significantly influences the molecule's reactivity and physical properties. The electron-withdrawing nature of the ester group modulates the electron density of the entire aromatic system.

Table 1: Physicochemical Properties of Benzothiophene-3-Carboxylate Derivatives

| Property | Data | Source |

| Molecular Formula | C₁₀H₈O₂S | |

| Molecular Weight | 192.23 g/mol | |

| Appearance | Yellow solid / Yellow oil | [6][7] |

| Melting Point | Varies with substitution (e.g., 2-phenyl derivative: 92–93 °C) | [6] |

| Solubility | Generally soluble in polar organic solvents like ethyl acetate (EtOAc), dichloromethane (DCM), and methanol (MeOH). | [4][8] |

| CAS Number | 22913-24-2 (for the 2-carboxylate isomer) |

Note: Properties can vary significantly based on substitution patterns on the benzothiophene ring.

Spectroscopic Profile for Structural Elucidation

Accurate characterization is fundamental to any synthetic workflow. The following spectroscopic data are typical for this compound and its substituted analogues, providing a reliable fingerprint for identification and purity assessment.

Table 2: Summary of Spectroscopic Data

| Technique | Characteristic Features |

| ¹H NMR | Aromatic Protons (δ 7.0-8.7 ppm): Complex multiplets corresponding to the four protons on the benzene ring and the C2 proton on the thiophene ring. The proton ortho to the sulfur (H7) is typically downfield.[4] Methyl Protons (δ ~3.8 ppm): A sharp singlet integrating to three protons, characteristic of the methyl ester group.[9] |

| ¹³C NMR | Carbonyl Carbon (δ ~164 ppm): A distinct peak for the ester carbonyl carbon.[9] Aromatic Carbons (δ 120-140 ppm): A series of peaks corresponding to the eight carbons of the bicyclic aromatic system.[4][9] Methyl Carbon (δ ~52 ppm): A peak for the methyl group of the ester.[9] |

| IR Spectroscopy | C=O Stretch (ν ~1715 cm⁻¹): A strong, sharp absorption band characteristic of the ester carbonyl group.[9] Aromatic C=C Stretch (ν 1400-1600 cm⁻¹): Multiple bands indicating the aromatic nature of the ring system.[9][10] C-O Stretch (ν 1200-1300 cm⁻¹): A strong band associated with the ester C-O bond.[10] |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent molecular ion peak corresponding to the mass of the molecule (e.g., m/z 248 for the 2-butyl derivative).[9] Fragmentation: Common fragmentation patterns include the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃). |

Synthesis Methodologies: A Modern Approach

While various classical methods exist, modern palladium-catalyzed carbonylative cyclization has emerged as a highly efficient and atom-economical route for the synthesis of methyl benzothiophene-3-carboxylates. This one-pot process utilizes readily available starting materials and offers excellent functional group tolerance.[6][7][9]

Palladium-Catalyzed Oxidative Carbonylative Cyclization

This methodology involves the reaction of a 2-(methylthio)phenylacetylene derivative with carbon monoxide (CO) and an alcohol (e.g., methanol) in the presence of a palladium catalyst and an oxidant (air). The causality behind this choice is the ability of palladium to coordinate with the alkyne and facilitate an intramolecular nucleophilic attack by the sulfur atom, followed by carbonyl insertion and reductive elimination to yield the final product.

Detailed Experimental Protocol

The following protocol is a representative example based on established literature procedures.[6][7][9]

-

Reactor Charging: In a high-pressure stainless-steel autoclave, charge Palladium(II) iodide (PdI₂, ~0.05 mol%), Potassium iodide (KI, ~5 equiv.), and the substituted 2-(methylthio)phenylacetylene substrate (1.0 equiv.).

-

Solvent Addition: Add the desired alcohol (in this case, methanol) as the solvent and nucleophile.

-

Pressurization: Seal the autoclave and pressurize with carbon monoxide (e.g., 32 atm) and then air to a final pressure of approximately 40 atm. The use of air as the oxidant is a key advantage, avoiding harsher or more expensive alternatives.

-

Reaction: Heat the stirred reaction mixture to 80 °C for 24 hours. The KI is crucial not only for stabilizing the palladium catalyst but also for promoting the catalytic cycle.

-

Work-up and Purification: After cooling and carefully venting the autoclave, the reaction mixture is typically concentrated under reduced pressure. The resulting crude product is then purified using column chromatography on silica gel with a hexane/ethyl acetate gradient to yield the pure this compound derivative.

This self-validating system ensures high yields (often 60-85%) and can be extended to a variety of substrates with different substituents on both the phenyl ring and the alkyne.[6]

Chemical Reactivity Profile

The reactivity of this compound is dictated by three primary sites: the ester functional group, the electron-rich thiophene ring, and the fused benzene ring.

A. Reactions at the Ester Group

The ester functionality is a versatile handle for introducing further diversity.

-

Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide in an aqueous alcohol solution readily yields the corresponding benzothiophene-3-carboxylic acid.[4] This acid is itself a valuable intermediate for synthesizing amides and other derivatives.

-

Amidation: Direct reaction with primary or secondary amines, often under thermal conditions or with catalytic activation, produces benzothiophene-3-carboxamides. These amides are prevalent motifs in biologically active molecules.[11]

B. Reactions on the Benzothiophene Ring

The aromatic system can undergo functionalization, although the reactivity is influenced by the deactivating ester group.

-

Electrophilic Aromatic Substitution (EAS): The benzothiophene ring system is susceptible to EAS reactions like halogenation, nitration, and Friedel-Crafts acylation. The thiophene ring is generally more reactive than the benzene portion.[12] The C2 position is the most nucleophilic and typically the primary site of substitution, though the directing effects of substituents can alter this regioselectivity.

-

C-H Functionalization: Direct carboxylation or metalation of the C-H bonds on the benzothiophene ring can be achieved using strong bases like lithium tert-butoxide or organolithium reagents (e.g., n-BuLi).[13][14] This allows for the introduction of various functional groups at specific positions, providing an alternative to classical EAS.

Applications in Research and Drug Development

The true value of this compound lies in its role as a key structural template for the development of functional molecules. The benzothiophene core is present in several marketed drugs, including the osteoporosis treatment Raloxifene and the antiasthma medication Zileuton .[3]

-

Anticancer Agents: Derivatives of benzothiophene-3-carboxylic acid have been synthesized and evaluated as potent anticancer agents. For example, specific carboxamide derivatives have been shown to inhibit the proliferation and invasion of cancer cells by targeting the RhoA/ROCK signaling pathway, which is crucial for tumor metastasis.[4]

-

Inhibitors for Neurodegenerative Diseases: The scaffold has been used to design inhibitors of human monoamine oxidase (MAO), an enzyme implicated in neurodegenerative conditions like Parkinson's disease. Benzo[b]thiophen-3-ol derivatives, accessible from this core structure, have shown high selectivity for the MAO-B isoform.[15]

-

Antimicrobial and Anti-inflammatory Agents: The inherent biological activity of the benzothiophene nucleus makes it a promising starting point for developing new antimicrobial and anti-inflammatory drugs.[3][5][11] Numerous studies have reported significant activity in various substituted benzothiophene-3-carboxylate derivatives.

References

-

Bartolo, G. et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. The Journal of Organic Chemistry. Available at: [Link]

-

SpectraBase. (2016). methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Bartolo, G. et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. PMC - NIH. Available at: [Link]

-

Ghorbani-Vaghei, R. et al. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]

-

SpectraBase. (n.d.). benzo[b]thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-[[[5-methyl-2-(1-methylethyl)phenoxy]acetyl]amino]-, 1-methylethyl ester - Optional[1H NMR] - Spectrum. Available at: [Link]

-

LookChem. (2024). methyl 3-methyl-1-benzothiophene-2-carboxylate - 3133-81-1, C11H10O2S, density, melting point, boiling point, structural formula, synthesis. Available at: [Link]

-

Sreelakshmi, M. et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

IndiaMART. (n.d.). Benzo Thiophene-3-Carboxylic Acid, 2 Amino Methyl Ester. Available at: [Link]

-

SpectraBase. (n.d.). Benzo[b]thiophene-3-carboxylic acid, 6-methyl-2-(2,2,3,3-tetrafluoropropionylamino)-4,5,6,7-tetrahydro-, ethyl ester - Optional[MS (GC)] - Spectrum. Available at: [Link]

-

PubChem - NIH. (n.d.). Methyl 3-thiophenecarboxylate. Available at: [Link]

-

Zhang, M. et al. (2023). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. PMC - NIH. Available at: [Link]

- Google Patents. (2003). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.

-

PubChem - NIH. (n.d.). Methyl 3-methylthiophene-2-carboxylate. Available at: [Link]

-

The Journal of Organic Chemistry - ACS Publications. (n.d.). Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement. Available at: [Link]

-

Sreelakshmi, M. et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. Available at: [Link]

-

Bartolo, G. et al. (2022). Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization. American Chemical Society. Available at: [Link]

-

ResearchGate. (2018). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. Available at: [Link]

-

NIST WebBook. (n.d.). 3-Methylbenzothiophene. Available at: [Link]

-

SpectraBase. (n.d.). Methyl 2-(Thiophen-3-yl)benzo[b]thiophene-3-carboxylate. Available at: [Link]

-

ResearchGate. (2019). Scope of benzothiophenes.[a,b] [a] Reactions were conducted on a... Available at: [Link]

-

Shafiee, A. et al. (1983). Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. Journal of Pharmaceutical Sciences. Available at: [Link]

-

KTU ePubl. (2024). Functionalization and properties investigations of benzothiophene derivatives. Available at: [Link]

-

International Union of Crystallography. (n.d.). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

-

ResearchGate. (2021). Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. Available at: [Link]

-

ResearchGate. (2016). Reactivity of[6]Benzothieno[3,2-b][6]benzothiophene — Electrophilic and Metalation Reactions. Available at: [Link]

-

ResearchGate. (2019). (PDF) Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Available at: [Link]

-

SpectraBase. (n.d.). Methyl 2-(tert-Butyl)benzo[b]thiophene-3-carboxylate - Optional[MS (GC)]. Available at: [Link]

-

Wikipedia. (n.d.). Thiophene. Available at: [Link]

-

MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available at: [Link]

-

ResearchGate. (2002). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available at: [Link]

-

MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Functionalization and properties investigations of benzothiophene derivatives [epubl.ktu.edu]

- 4. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. indiamart.com [indiamart.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. asianpubs.org [asianpubs.org]

- 11. Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Thiophene - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methyl benzothiophene-3-carboxylate structure elucidation

An In-Depth Technical Guide to the Structural Elucidation of Methyl Benzothiophene-3-carboxylate

This guide provides a comprehensive, field-proven methodology for the complete structural elucidation of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, emphasizing an integrated, multi-technique approach that ensures self-validating and unambiguous structural confirmation. The benzothiophene scaffold is a cornerstone in medicinal chemistry, appearing in notable drugs like Raloxifene, making rigorous characterization of its derivatives a critical skill.[1] This guide will use this compound as a model compound to illustrate a robust workflow applicable to a wide range of heterocyclic small molecules.

Foundational Analysis: Initial Characterization

Before delving into complex spectroscopic analysis, foundational techniques provide the initial dataset, confirming bulk purity and offering preliminary structural clues. This initial phase is crucial for ensuring that subsequent, more resource-intensive analyses are performed on a reliable sample.

Molecular Profile:

A typical synthesis might involve the reaction of 2-halobenzonitriles with methyl thioglycolate.[4] Understanding the synthesis route is paramount, as it informs potential side products or isomers that must be ruled out during the elucidation process.

Physicochemical & Purity Assessment:

-

Thin-Layer Chromatography (TLC): A rapid method to assess the presence of impurities. A single spot under various solvent systems suggests a high degree of purity.

-

Melting Point (MP): A sharp melting point range is indicative of a pure crystalline solid. For a related compound, methyl 3-methyl-1-benzothiophene-2-carboxylate, the melting point is reported as 102-105 °C.[5]

-

High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data, essential for regulatory submissions and ensuring the compound is suitable for further testing.

The Core Spectroscopic Toolkit

Spectroscopy is the heart of structure elucidation. Each technique provides a unique piece of the puzzle, and their combined data allows for the confident assembly of the final structure. The logic is to move from broad functional group identification (IR) and molecular mass determination (MS) to the detailed atomic connectivity map provided by NMR.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry's primary role is to determine the molecular weight of the compound and offer insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) is the gold standard, providing an exact mass that can confirm the elemental composition.

Expected Data for this compound:

| Analysis Type | Expected Result | Rationale & Interpretation |

| Low-Resolution MS (EI) | Molecular Ion (M⁺) at m/z = 192 | Confirms the nominal molecular weight. |

| HRMS (ESI) | [M+H]⁺ at m/z = 193.0318 | Provides the exact mass, confirming the molecular formula C₁₀H₈O₂S (Calculated: 193.0318). |

| Key Fragments (EI) | m/z = 161 ([M-OCH₃]⁺) | Loss of the methoxy radical from the ester group. |

| m/z = 133 ([M-COOCH₃]⁺) | Loss of the entire methoxycarbonyl radical, leaving the core benzothiophene cation. |

This fragmentation pattern is characteristic of esters and provides strong evidence for the presence and location of the methoxycarbonyl group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid, non-destructive technique used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, the spectrum is expected to be dominated by the ester and aromatic functionalities.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3000 | C-H Stretch | Aromatic | Confirms the presence of the benzene and thiophene rings. |

| ~3000-2850 | C-H Stretch | Aliphatic (Methyl) | Indicates the methyl group of the ester. Absorption bands in this region for methyl benzoate derivatives are well-documented.[6] |

| ~1720-1700 | C=O Stretch | Ester Carbonyl | This is a key, strong, and sharp absorption band, providing definitive evidence of the carbonyl group. |

| ~1600-1450 | C=C Stretch | Aromatic | Further confirms the aromatic core structure. |

| ~1300-1100 | C-O Stretch | Ester | A strong band confirming the C-O single bond of the ester linkage. |

The combination of a strong C=O stretch around 1710 cm⁻¹ and a C-O stretch around 1250 cm⁻¹ is highly indicative of an aromatic ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom.

¹H NMR (Proton NMR): This experiment identifies all unique proton environments in the molecule.

-

Aromatic Region (δ 7.0-8.5 ppm): The four protons on the benzene ring and the single proton on the thiophene ring will appear here. Their specific chemical shifts and coupling patterns (J-values) are critical for confirming the substitution pattern.

-

Methyl Region (δ ~3.9 ppm): The three protons of the methyl ester will appear as a sharp singlet, as they have no adjacent protons to couple with. The chemical shift is characteristic of a methyl group attached to an ester oxygen.

¹³C NMR (Carbon NMR): This experiment identifies all unique carbon environments.

-

Carbonyl Carbon (δ ~165 ppm): The ester carbonyl carbon typically appears in this downfield region.

-

Aromatic Carbons (δ ~120-140 ppm): The eight carbons of the fused benzothiophene ring system will resonate here.

-

Methyl Carbon (δ ~52 ppm): The methyl ester carbon will appear as a single peak in the upfield region.

2D NMR Experiments: Connecting the Dots

While 1D NMR suggests the pieces, 2D NMR proves how they are connected.

-

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are spin-coupled (typically on adjacent carbons). This is used to trace the connectivity of the protons around the benzene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon signal it is attached to. This definitively links the proton assignments to the carbon backbone.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most crucial experiment for this molecule. It shows correlations between protons and carbons over 2-3 bonds. Key expected correlations would be:

-

From the methyl protons (at ~3.9 ppm) to the carbonyl carbon (at ~165 ppm), confirming the ester structure.

-

From the thiophene proton (H2) to the carbonyl carbon , confirming the ester is at the C3 position.

-

From the aromatic protons to various carbons in the fused ring system, confirming the overall benzothiophene scaffold.

-

Predicted NMR Data Summary:

| Technique | Region/Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~8.3 | s | H2 (Thiophene proton) |

| ~7.4-8.1 | m | 4 x Ar-H (Benzene ring) | |

| ~3.9 | s | 3H (-OCH₃) | |

| ¹³C NMR | ~165 | C=O (Ester) | |

| ~122-140 | 8 x Ar-C (Benzothiophene) | ||

| ~52 | -OCH₃ |

X-ray Crystallography: Unambiguous 3D Structure Confirmation

While the combination of MS and NMR provides a definitive structure in most cases, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure, including stereochemistry and solid-state conformation. It is the gold standard for structural validation.[1][7]

Experimental Protocol: A Generalized Workflow

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution (e.g., in ethanol, ethyl acetate, or a hexane/ethyl acetate mixture), vapor diffusion, or slow cooling. This is often the most challenging step.

-

Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibration and subjected to a monochromatic X-ray beam. As the crystal rotates, a series of diffraction patterns are collected.[1][7]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, atomic positions are determined (structure solution). These positions and their thermal parameters are then optimized to best fit the experimental data (refinement).[1]

-

Validation and Analysis: The final refined structure is validated to ensure it is chemically and crystallographically sound. The output provides precise bond lengths, bond angles, and information on intermolecular interactions in the crystal lattice.[7]

The workflow for single-crystal X-ray analysis is a meticulous process that provides the highest level of structural certainty.

Caption: Workflow for X-ray Crystallography.

Integrated Elucidation Strategy: A Self-Validating System

A robust structure elucidation strategy relies on the convergence of data from multiple orthogonal techniques. Each result must be consistent with the others, creating a self-validating loop that eliminates ambiguity.

Caption: Integrated workflow for structure elucidation.

Narrative of Confirmation: The process begins by confirming the molecular formula of C₁₀H₈O₂S via HRMS. IR spectroscopy validates the presence of key functional groups: an aromatic system, a methyl group, and, most importantly, an ester carbonyl. With this framework, 1D NMR spectroscopy provides the specific proton and carbon environments, showing signals consistent with a substituted benzothiophene ring and a methyl ester. The final and most critical step in the spectroscopic analysis is 2D NMR. HMBC experiments provide the unequivocal links between the methyl protons, the carbonyl carbon, and the C3 position of the benzothiophene ring, locking the fragments into the final proposed structure. For absolute confirmation, particularly for regulatory filings or novel compound discovery, single-crystal X-ray diffraction provides the definitive and irrefutable 3D structure.

References

- BenchChem. A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Thiophene Derivatives.

- Juniper Publishers. Crystal Structure and Disorder in Benzothiophene Derivative. 2018-08-24.

- SpectraBase. methyl 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate - Optional[1H NMR] - Spectrum.

-

NLM Dataset Catalog. X‑ray Structural Investigation of Nonsymmetrically and Symmetrically Alkylated[7]Benzothieno[3,2‑b]benzothiophene Derivatives in Bulk and Thin Films. Available from:

-

Semantic Scholar. X-ray structural investigation of nonsymmetrically and symmetrically alkylated[7]benzothieno[3,2-b]benzothiophene derivatives in bulk and thin films. Available from:

- SpectraBase. Methyl 2-(tert-Butyl)benzo[b]thiophene-3-carboxylate - Optional[MS (GC)] - Spectrum.

- Synthesis, characterization of novel benzothiophene.

- SpectraBase. Methyl 2-(Thiophen-3-yl)benzo[b]thiophene-3-carboxylate - Spectra.

- SpectraBase. Benzo[B]thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-2-[[3-(4-morpholinyl)-1-oxopropyl]amino]-, methyl ester - Optional[1H NMR] - Spectrum.

- Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives.

- ResearchGate. 1 H NMR spectrum of 3-Benzylsulfanyl-2-[methyl-(9-oxo-9H-thioxanthen-2-yl)-carbamoyl]-benzo[b]thiophene-6-carboxylic acid (9) (LG-= PhCH 2 S-) in DMSO-d 6.

- ResearchGate. (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. 2025-10-16.

- NIST WebBook. 3-Methylbenzothiophene.

- The Royal Society of Chemistry. 4.

- NIST WebBook. Methyl benzo[b]thiophene-2-carboxylate.

- PubChem. Methyl 3-thiophenecarboxylate.

- Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate.

- THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS.

- Sigma-Aldrich. Methyl benzo b thiophene-2-carboxylate 97 22913-24-2.

- methyl 3-methyl-1-benzothiophene-2-carboxylate - 3133-81-1, C11H10O2S, density, melting point, boiling point, structural formula, synthesis. 2025-05-20.

- Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxylate. 2025-10-18.

- PMC. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. 2022-01-14.

- ACS Publications. Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement | The Journal of Organic Chemistry.

- ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate(4506-71-2)ir1.

- PubChem. Methyl 3-methylthiophene-2-carboxylate.

- Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. 2025-08-05.

- Organic & Biomolecular Chemistry. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. 2015-05-12.

- ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate,...

- NIST WebBook. Benzo[b]thiophene.

- NIST WebBook. Methyl 3-amino-4-methylthiophene-2-carboxylate.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Methyl benzo[b]thiophene-2-carboxylate [webbook.nist.gov]

- 3. Methyl benzo b thiophene-2-carboxylate 97 22913-24-2 [sigmaaldrich.com]

- 4. Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K [pubs.rsc.org]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Spectroscopic Data of Methyl Benzothiophene-3-carboxylate: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for Methyl benzothiophene-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a key building block, a thorough understanding of its structural and electronic properties through spectroscopic techniques is paramount for its application in research and development. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a field-proven perspective on its interpretation and application.

Introduction

This compound belongs to the benzothiophene class of heterocyclic compounds, which are known for their diverse biological activities and applications in organic electronics. The conjugation of a benzene ring with a thiophene ring results in a rigid bicyclic system with unique electronic properties. The addition of a methyl carboxylate group at the 3-position further modulates its reactivity and potential for derivatization. Accurate spectroscopic characterization is the cornerstone of its use in complex synthetic pathways and for the establishment of structure-activity relationships (SAR) in drug discovery.

This guide will delve into the core spectroscopic techniques used to elucidate the structure of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of the expected spectral features and correlate them with empirical data from closely related analogs, providing a comprehensive analytical portrait of the molecule.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the standard IUPAC numbering for the benzothiophene ring system is employed.

An In-depth Technical Guide to the Physical Characteristics of Methyl Benzo[b]thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene motif is a prominent heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature make it a privileged core for designing molecules with diverse biological activities. Methyl benzo[b]thiophene-3-carboxylate, as a key derivative, serves as a versatile building block for the synthesis of more complex molecules, including potential therapeutics targeting pathways in oncology.[1][2] Understanding its fundamental physical characteristics is paramount for its effective use in synthesis, purification, and formulation.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical properties is the bedrock of its application in research and development. These parameters influence reaction kinetics, solubility, and ultimately, the design of experimental protocols.

Molecular and Chemical Identity

-

Chemical Name: Methyl Benzo[b]thiophene-3-carboxylate

-

Synonyms: Benzo[b]thiophene-3-carboxylic acid methyl ester

-

CAS Number: 7153-73-3

-

Molecular Formula: C₁₀H₈O₂S

-

Molecular Weight: 192.23 g/mol

This information is fundamental for stoichiometric calculations in synthesis and for the interpretation of mass spectrometry data.

Quantitative Physical Data

The physical state and thermal properties of Methyl Benzo[b]thiophene-3-carboxylate are critical for its handling, storage, and use in various chemical reactions.

| Property | Value | Source(s) |

| Physical Form | Solid | [3] |

| Melting Point | Data for the 3-carboxylate isomer is not readily available in the searched literature. For comparison, the closely related isomer, Methyl benzo[b]thiophene-2-carboxylate, has a melting point of 70-74 °C.[3][4] | [3][4] |

| Boiling Point | Not available in the searched literature. | |

| Solubility | Data for the 3-carboxylate isomer is not readily available. It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |

Note: The lack of readily available public data for the 3-carboxylate isomer highlights the importance of empirical determination for specific research applications.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic analysis is indispensable for confirming the identity and purity of Methyl Benzo[b]thiophene-3-carboxylate. The following sections detail the expected spectral features based on the analysis of closely related derivatives.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzo[b]thiophene core and a singlet for the methyl ester protons. Based on data from similar structures, the aromatic protons would likely appear in the range of δ 7.0-8.6 ppm, with the proton at the 2-position of the thiophene ring typically being a singlet. The methyl ester protons would present as a sharp singlet around δ 3.8-4.0 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. The carbonyl carbon of the ester is expected to have a chemical shift in the range of δ 162-165 ppm. The aromatic carbons of the benzo[b]thiophene ring system would typically appear between δ 120-140 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

-

C=O Stretch: A strong absorption band around 1710-1730 cm⁻¹, characteristic of the ester carbonyl group.

-

C-O Stretch: An absorption band in the region of 1200-1300 cm⁻¹.

-

Aromatic C=C Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

-

Aromatic C-H Stretches: Bands typically appearing above 3000 cm⁻¹.

Experimental Methodologies

The following section outlines the standard protocols for the synthesis and characterization of benzo[b]thiophene carboxylates, providing a framework for laboratory work.

Synthesis Protocol: Palladium-Catalyzed Oxidative Cyclization

A common method for the synthesis of benzo[b]thiophene-3-carboxylic esters involves the palladium-catalyzed oxidative cyclization of (2-(alkynyl)phenyl)(methyl)sulfane derivatives.[5]

Step-by-Step Methodology:

-

Reactant Preparation: A solution of the appropriate (2-(alkynyl)phenyl)(methyl)sulfane substrate is prepared in a suitable solvent such as methanol.

-

Catalyst and Reagent Addition: To a stainless-steel autoclave, add the substrate solution, a palladium iodide (PdI₂) catalyst (e.g., 5 mol %), and an excess of potassium iodide (KI).

-

Reaction Conditions: The autoclave is sealed and pressurized with a mixture of carbon monoxide and air. The reaction mixture is then heated (e.g., to 80 °C) and stirred for a specified period (e.g., 15-24 hours).

-

Work-up and Purification: After cooling and depressurizing the autoclave, the reaction mixture is concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired methyl benzo[b]thiophene-3-carboxylate derivative.[5]

Causality Behind Experimental Choices:

-

Palladium Iodide Catalyst: Palladium catalysts are highly effective in mediating the carbon-carbon and carbon-heteroatom bond formations required for the cyclization.

-

Carbon Monoxide: Serves as the source of the carbonyl group for the ester functionality.

-

Air (Oxygen): Acts as the terminal oxidant in the catalytic cycle.

-

Potassium Iodide: Plays a crucial role in the catalytic cycle, facilitating the oxidative addition and reductive elimination steps.

Caption: Workflow for the synthesis of Methyl Benzo[b]thiophene-3-carboxylate.

Characterization Workflow

A standardized workflow ensures the accurate identification and purity assessment of the synthesized compound.

Caption: Standard workflow for the characterization of the synthesized compound.

Safety and Handling

While a specific safety data sheet (SDS) for Methyl Benzo[b]thiophene-3-carboxylate (CAS 7153-73-3) was not found in the searched resources, general laboratory safety precautions for handling aromatic sulfur-containing organic compounds should be followed. For the isomeric Methyl benzo[b]thiophene-2-carboxylate, the following hazards are identified: causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

Recommended Handling Procedures:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

Methyl Benzo[b]thiophene-3-carboxylate is a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its core physical characteristics, spectroscopic properties, and standard experimental protocols. A thorough understanding of these fundamental properties is essential for any researcher or scientist working with this important chemical entity.

References

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. (2022). ACS Publications. Retrieved from [Link]

-

Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (n.d.). ResearchGate. Retrieved from [Link]

- PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES. (n.d.). Google Patents.

-

Synthesis of 3-methylbenzo[b]thiophene-6-carboxylic acid methyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

-

METHYL 3-HYDROXYBENZO(B)THIOPHENE-2-CARBOXYLATE 1,1-DIOXIDE. (n.d.). Drugfuture.com. Retrieved from [Link]

Sources

- 1. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 苯并[b]噻吩-2-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 苯并[b]噻吩-2-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. pubs.acs.org [pubs.acs.org]

The Enduring Scaffold: A Technical Guide to the Discovery and Medicinal Chemistry of Benzothiophene Derivatives

This guide provides an in-depth exploration of the benzothiophene scaffold, a cornerstone in medicinal chemistry. We will traverse its historical discovery, delve into the evolution of its synthetic strategies, and illuminate its profound impact on modern drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering not just a recitation of facts, but a causal understanding of the chemical principles and experimental designs that have made benzothiophene a "privileged structure" in the pharmacopeia.

The Dawn of a Scaffold: Discovery and Early History

The story of benzothiophene, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a thiophene ring, is intertwined with the early explorations of coal tar and petroleum chemistry.[1][2] Initially known by the name "thianaphthene," its presence was identified in lignite tar, a byproduct of coal processing.[1]

There are two primary isomers of benzothiophene, dictated by the fusion of the benzene and thiophene rings: the more stable and common benzo[b]thiophene and the less stable benzo[c]thiophene .[3] The journey to isolate and synthesize these compounds was a gradual process, reflecting the burgeoning capabilities of organic chemistry in the late 19th and early 20th centuries.

The first synthesis of a derivative of the less stable benzo[c]thiophene, specifically 1,3-diphenylbenzo[c]thiophene, was reported in 1922, although its correct structure was not confirmed until 1937.[4] The parent benzo[c]thiophene molecule was not isolated and characterized until 1962.[4]

The more prominent benzo[b]thiophene, due to its greater stability and natural abundance, garnered earlier attention. One of the first documented catalytic syntheses was reported in 1947 by Moore and Greensfelder, who prepared it from styrene and hydrogen sulfide.[1] This early work laid the foundation for more sophisticated synthetic methods that would follow.

The Art of the Synthesis: From Classical Cyclizations to Modern Catalysis

The construction of the benzothiophene core has been a subject of intense investigation, leading to a diverse arsenal of synthetic methodologies. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the benzothiophene ring, the availability of starting materials, and the desired scale of the reaction.

Classical Intramolecular Cyclization Strategies

Many of the foundational and still widely used methods for synthesizing benzothiophenes rely on the intramolecular cyclization of appropriately substituted benzene derivatives. These methods are valued for their reliability and ability to generate specific isomers.

One such classical approach is the intramolecular cyclization of ω-arylthioacetals . This method involves the acid-catalyzed cyclization of an acetal derived from a thiophenol. The driving force for this reaction is the formation of a stable aromatic ring system.

Experimental Protocol: Synthesis of Benzo[b]thiophene via Intramolecular Cyclization of an Arylmercapto Acetal

This protocol is a representative example of a classical intramolecular cyclization approach.

Step 1: Synthesis of the Arylmercapto Acetal Precursor

-

To a solution of thiophenol in a suitable solvent (e.g., toluene), add a bromoacetaldehyde acetal (e.g., bromoacetaldehyde dimethyl acetal) and a non-nucleophilic base (e.g., potassium carbonate).

-

Heat the reaction mixture under reflux for several hours until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture, filter to remove the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude arylmercapto acetal.

-

Purify the crude product by vacuum distillation or column chromatography.

Step 2: Acid-Catalyzed Cyclization

-

Dissolve the purified arylmercapto acetal in a high-boiling solvent such as toluene.

-

Add a catalytic amount of a strong acid catalyst, such as polyphosphoric acid (PPA) or an acidic ion-exchange resin (e.g., Amberlyst A-15).[3]

-

Heat the mixture to reflux to effect the cyclization and concomitant elimination of alcohol.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and quench with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude benzo[b]thiophene by vacuum distillation or recrystallization.

The causality behind this experimental choice lies in its convergent and regioselective nature. By starting with a substituted thiophenol, one can precisely control the substitution pattern on the benzene portion of the final benzothiophene. The use of an acid catalyst is crucial for promoting the formation of the electrophilic species that initiates the intramolecular aromatic substitution.

Modern Synthetic Innovations

While classical methods remain valuable, the demand for more efficient, versatile, and environmentally benign synthetic routes has driven the development of modern catalytic systems.

Transition-Metal Catalyzed Syntheses: Palladium, copper, and gold catalysts have revolutionized the synthesis of benzothiophenes.[5] These methods often involve the coupling of ortho-haloaryl compounds with sulfur-containing reagents, followed by an intramolecular cyclization. For instance, the reaction of an alkyne-substituted 2-bromobenzene with sodium sulfide in the presence of a copper catalyst can efficiently produce 2-substituted benzothiophenes.[2]

Photocatalytic Syntheses: In recent years, visible-light photocatalysis has emerged as a powerful tool for organic synthesis.[6] This approach allows for the generation of radical intermediates under mild conditions, enabling novel bond formations. The photocatalytic reaction of o-methylthio-arenediazonium salts with alkynes, for example, provides a regioselective route to substituted benzothiophenes.[6]

The following diagram illustrates the evolution of synthetic approaches to the benzothiophene scaffold.

Caption: Evolution of Benzothiophene Synthetic Strategies.

A Privileged Scaffold in Medicinal Chemistry

The benzothiophene nucleus is a prominent feature in a multitude of biologically active compounds and approved pharmaceutical agents.[6] Its rigid, planar structure and the presence of the sulfur heteroatom allow for diverse interactions with biological targets. The electron-rich thiophene ring can participate in π-π stacking and hydrogen bonding, while the overall scaffold serves as a robust framework for the presentation of various pharmacophoric groups.

Key Therapeutic Areas and Representative Drugs

The versatility of the benzothiophene scaffold is evident in the broad range of therapeutic areas where its derivatives have found application.

| Therapeutic Area | Drug Name | Mechanism of Action |

| Oncology | Raloxifene | Selective Estrogen Receptor Modulator (SERM) |

| Inflammation | Zileuton | 5-Lipoxygenase Inhibitor |

| Antifungal | Sertaconazole | Ergosterol Biosynthesis Inhibitor |

| Neuroscience | Benocyclidine (BTCP) | Dopamine Reuptake Inhibitor |

This diverse range of biological activities underscores the ability of the benzothiophene core to be tailored to interact with a wide array of biological targets.

The following diagram illustrates the central role of the benzothiophene scaffold in the development of these key drugs.

Caption: Benzothiophene as a Core Scaffold in Approved Drugs.

Future Directions and Perspectives

The journey of benzothiophene from a coal tar constituent to a key building block in modern medicine is a testament to the power of organic synthesis and medicinal chemistry. The continued development of novel synthetic methodologies, particularly those that are more sustainable and allow for precise control over substitution patterns, will undoubtedly lead to the discovery of new benzothiophene derivatives with enhanced therapeutic properties. As our understanding of disease biology deepens, the benzothiophene scaffold is poised to remain a vital tool in the hands of drug discovery professionals for years to come.

References

-

Benzothiophene. (n.d.). In Wikipedia. Retrieved January 2, 2026, from [Link]

-

Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Visible Light Photocatalytic Synthesis of Benzothiophenes. (2012). Organic Letters. Retrieved from [Link]

-

Synthesis of benzothiophenes. (2020). ResearchGate. Retrieved from [Link]

- EP0832889B1 - Process for the synthesis of benzothiophenes. (2006, March 1). Google Patents.

-

A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (2016). Green Chemistry. Retrieved from [Link]

-

Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. (2020, May 19). YouTube. Retrieved from [Link]

-

Organic Chemistry-Synthesis of Benzothiophene. (2015). Slideshare. Retrieved from [Link]

-

Synthesis of 3‐Arylselanyl Benzothiophenes through Visible‐Light‐Mediated Radical Cyclization. (2021). ResearchGate. Retrieved from [Link]

-

Facile Access to Benzothiophenes Through Metal-Free Iodine-Catalyzed Intermolecular Cyclization of Thiophenols and Alkynes. (2015). ResearchGate. Retrieved from [Link]

-

What are the possible starting materials for the synthesis of benzothiophene? (2014, December 16). ResearchGate. Retrieved from [Link]

-

Straightforward Synthesis of 2-Acetyl-Substituted Benzo[b]thiophenes. (2021). ResearchGate. Retrieved from [Link]

-

Thianaphthene. (n.d.). DrugFuture. Retrieved from [Link]

-

A novel base-promoted intramolecular cyclization approach for the synthesis of benzofurans, benzothiophenes and indoles. (2021). ResearchGate. Retrieved from [Link]

-

Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. (2022). Semantic Scholar. Retrieved from [Link]

-

Simultaneous diversity-oriented synthesis of benzothiazoles and related diverse analogues by iodine-catalyzed intramolecular cyclization from identical substrates. (2022, March 4). ResearchGate. Retrieved from [Link]

Sources

- 1. Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles [organic-chemistry.org]

- 2. Benzothiophene - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 4. Synthesis of Benzo[c]thiophene_Chemicalbook [chemicalbook.com]

- 5. Benzothiophene synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of Benzothiophene Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzothiophene Scaffold - A Privileged Structure in Medicinal Chemistry

Benzothiophene, a bicyclic aromatic compound featuring a benzene ring fused to a thiophene ring, represents a cornerstone in the field of medicinal chemistry.[1][2] Its structural rigidity, combined with the electronic properties endowed by the sulfur heteroatom, makes it an attractive scaffold for the design of novel therapeutic agents.[3] The versatility of the benzothiophene nucleus allows for chemical modifications at various positions, leading to a diverse array of derivatives with a broad spectrum of pharmacological activities.[4][5] This guide provides an in-depth exploration of the significant biological activities of benzothiophene compounds, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Anticancer Activity: Targeting the Hallmarks of Cancer

Benzothiophene derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a range of human cancer cell lines.[6] Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression, including cell proliferation, apoptosis, and angiogenesis.[7]

Mechanism of Action: A Multi-pronged Attack

1. Kinase Inhibition:

Protein kinases are critical regulators of cellular signaling pathways that are often dysregulated in cancer. Benzothiophene derivatives have been successfully designed as potent inhibitors of various kinases. For instance, 5-hydroxybenzothiophene derivatives have been identified as effective multi-target kinase inhibitors, demonstrating significant growth inhibitory activity across different cancer cell lines.[8][9] One notable compound, 16b, featuring a 5-hydroxybenzothiophene hydrazide scaffold, exhibited low IC50 values against several key kinases, including Clk4, DRAK1, haspin, Clk1, Dyrk1B, and Dyrk1A, leading to G2/M cell cycle arrest and apoptosis in glioblastoma cells.[9][10] Similarly, novel benzothiophene derivatives have been discovered as potent and narrow-spectrum inhibitors of DYRK1A and DYRK1B, protein kinases implicated in chronic human diseases.[11] Another example is the identification of 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a novel inhibitor of branched-chain α-ketoacid dehydrogenase kinase (BDK), which has shown potential in reducing branched-chain amino acid concentrations in vivo, a therapeutic strategy for certain metabolic diseases and potentially some cancers.[12]

2. Tubulin Polymerization Inhibition:

The microtubule network is a crucial component of the cellular cytoskeleton and a well-established target for anticancer drugs.[6] Several benzothiophene derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[13][14][15] For example, a series of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene derivatives have demonstrated potent antiproliferative activity by binding to the colchicine site on tubulin.[14] The structural resemblance of some benzothiophene acrylonitrile analogs to combretastatin A-4, a potent natural tubulin inhibitor, has led to the development of novel compounds with significant growth inhibitory effects in the nanomolar range across a wide panel of human cancer cell lines.[6] These compounds were also found to overcome P-glycoprotein-mediated drug resistance.[6]

3. Estrogen Receptor Modulation:

Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogenic or antiestrogenic effects.[16] Benzothiophene-based SERMs, such as raloxifene and arzoxifene, have been developed for the prevention and treatment of osteoporosis and have also shown efficacy in breast cancer chemoprevention.[16][17][18][19] These compounds exert their anticancer effects by competitively binding to the estrogen receptor (ER), thereby antagonizing the proliferative effects of estrogen in breast tissue.[17] Structure-activity relationship studies have been crucial in optimizing the ER binding affinity and modulating the oxidative activity of these benzothiophene SERMs.[17][18][19]

Experimental Workflow: Assessing Anticancer Activity

A systematic evaluation of the anticancer potential of novel benzothiophene compounds is essential. The following workflow outlines the key in vitro assays.

Caption: A streamlined workflow for the in vitro evaluation of anticancer activity.

Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol provides a standardized method for determining the cytotoxic effects of benzothiophene derivatives on cancer cell lines.[20][21][22]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT-116)

-

Non-malignant cell line (for selectivity assessment)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Benzothiophene compounds (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells and non-malignant cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the benzothiophene compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a standard anticancer drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Benzothiophene derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[23][24][25]

Spectrum of Activity and Mechanistic Insights

Benzothiophene compounds have shown broad-spectrum antimicrobial effects.[1][2][4] For instance, certain 3-substituted benzothiophene-1,1-dioxide derivatives are effective inhibitors of Mycobacterium tuberculosis.[26] Other synthesized benzothiophene derivatives have exhibited significant antibacterial activity against Staphylococcus aureus, including multidrug-resistant strains (MRSA).[24][25] The antimicrobial activity is often influenced by the nature and position of substituents on the benzothiophene ring, highlighting the importance of SAR studies in optimizing their efficacy.[27][28] While the exact mechanisms are still under investigation for many derivatives, potential modes of action include disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data on Antimicrobial Activity

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| Benzo[b]thiophene Acylhydrazones | Multidrug-resistant S. aureus | MIC | 4 µg/mL | [25] |

| 3-alkynyl-2-aryl-benzo[b]thiophenes | S. aureus | High Antibacterial Activity | - | [24] |

| Benzo[b]thiophene Derivatives | C. albicans, B. subtilis, E. coli | Antimicrobial Properties | - | [24] |

Experimental Workflow: Antimicrobial Susceptibility Testing

The following workflow illustrates the standard procedures for evaluating the antimicrobial properties of benzothiophene compounds.

Caption: A typical workflow for assessing the antimicrobial activity of novel compounds.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This protocol details a quantitative method to determine the lowest concentration of a benzothiophene compound that inhibits the visible growth of a microorganism.[29][30][31][32][33]

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

Benzothiophene compounds

-

96-well microplates

-

Sterile saline or PBS

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[31]

-

Compound Dilution: Prepare serial two-fold dilutions of the benzothiophene compounds in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Dilute the standardized inoculum and add it to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[31] Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Anti-inflammatory and Neuroprotective Activities

Beyond their anticancer and antimicrobial properties, benzothiophene derivatives have also demonstrated significant potential as anti-inflammatory and neuroprotective agents.[1][3][26]

Modulating Inflammatory Pathways

Certain benzothiophene derivatives can effectively reduce inflammatory responses. For example, 3-iodo-2-phenylbenzo[b]thiophene (IPBT) has been shown to significantly decrease the production of nitric oxide in LPS-induced macrophage cells by downregulating the expression of pro-inflammatory genes such as COX-2, iNOS, TNF-α, and IL-6.[7] This suggests that these compounds may exert their anti-inflammatory effects by modulating key signaling pathways involved in inflammation.

Neuroprotection through Novel Mechanisms

Benzothiophene-based SERMs, in addition to their role in cancer, have shown neuroprotective effects.[34] These effects are not solely dependent on their interaction with classical estrogen receptors. Studies have indicated that these compounds can activate kinase signaling cascades through a G-protein coupled receptor 30 (GPR30)-dependent mechanism, providing a novel avenue for neuroprotection in postmenopausal neurodegenerative disorders.[34]

Experimental Workflow: Screening for Anti-inflammatory Activity

The following workflow outlines the initial steps in identifying the anti-inflammatory potential of benzothiophene compounds.

Caption: A multi-tiered approach for the discovery of anti-inflammatory agents.

Protocol: In Vitro Nitric Oxide (NO) Production Assay in Macrophages

This protocol describes a cell-based assay to evaluate the ability of benzothiophene compounds to inhibit the production of nitric oxide, a key inflammatory mediator.[35][36][37][38][39]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete DMEM medium

-

Lipopolysaccharide (LPS)

-

Benzothiophene compounds

-

Griess reagent (for nitrite determination)

-

96-well plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in complete DMEM.

-

Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the benzothiophene compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

-

Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.

Conclusion and Future Directions

The benzothiophene scaffold has proven to be a remarkably versatile platform for the development of a wide range of biologically active compounds. From potent anticancer agents that target fundamental cellular processes to novel antimicrobial, anti-inflammatory, and neuroprotective molecules, the therapeutic potential of benzothiophene derivatives is vast. The continued exploration of structure-activity relationships, coupled with the application of robust experimental methodologies, will undoubtedly lead to the discovery of new and improved drug candidates based on this privileged heterocyclic system. Future research should focus on elucidating the detailed molecular mechanisms of action, optimizing pharmacokinetic and pharmacodynamic properties, and advancing the most promising compounds through preclinical and clinical development.

References

-

Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Benzothiophene: Assorted Bioactive Effects. (n.d.). Retrieved January 2, 2026, from [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

A new anti-tubulin agent containing the benzo[b]thiophene ring system. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Benzothiophene selective estrogen receptor modulators with modulated oxidative activity and receptor affinity. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Qin, Z., Kastrati, I., Chandrasena, R. E. P., Liu, H., Yao, P., Petukhov, P. A., Bolton, J. L., & Thatcher, G. R. J. (2007). Benzothiophene Selective Estrogen Receptor Modulators with Modulated Oxidative Activity and Receptor Affinity. Journal of Medicinal Chemistry, 50(11), 2682–2692. [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839–854. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 2, 2026, from [Link]

-

Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Romagnoli, R., Baraldi, P. G., Oliva, P., Prencipe, F., Tabrizi, M. A., Brancale, A., Ferretti, R., & Hamel, E. (2012). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 55(1), 475–488. [Link]

-

Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Pathak, S., Singh, A. P., Sharma, R., & Pandey, R. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry, 20(9), 839–854. [Link]

-

Hsieh, P.-W., Chen, Y.-C., Cheng, C.-H., Lin, C.-C., Hsieh, C.-H., Lin, C.-W., & Huang, H.-S. (2023). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2252939. [Link]

-

Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. (n.d.). Indian Academy of Sciences. Retrieved January 2, 2026, from [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). NIH. Retrieved January 2, 2026, from [Link]

-

Benzothiophene Selective Estrogen Receptor Modulators Provide Neuroprotection by a Novel GPR30-Dependent Mechanism. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. (n.d.). University of Toyama. Retrieved January 2, 2026, from [Link]

-

Jones, C. D., Jevnikar, M. G., Pike, A. J., Peters, M. K., Black, L. J., Thompson, A. R., Falcone, J. F., & Clemens, J. A. (1984). Structure−Activity Relationships of Selective Estrogen Receptor Modulators: Modifications to the 2-Arylbenzothiophene Core of Raloxifene. Journal of Medicinal Chemistry, 37(11), 1717–1726. [Link]

-

Synthesis and biological evaluation of novel benzothiophene derivatives. (n.d.). INIS-IAEA. Retrieved January 2, 2026, from [Link]

-

IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. (n.d.). vels. Retrieved January 2, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). myadlm.org. Retrieved January 2, 2026, from [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). NCBI Bookshelf. Retrieved January 2, 2026, from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (n.d.). INTEGRA Biosciences. Retrieved January 2, 2026, from [Link]

-

Benzothiophene: Assorted Bioactive Effects. (n.d.). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved January 2, 2026, from [Link]

-

Barbier, T., Barbry, A., Magand, J., Badiou, C., Davy, F., Baudouin, A., Queneau, Y., Dumitrescu, O., Lina, G., & Soulère, L. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link]

-

Screening models for inflammatory drugs. (n.d.). Slideshare. Retrieved January 2, 2026, from [Link]

-

5-arylalkynyl-2-benzoyl thiophene: a novel microtubule inhibitor exhibits antitumor activity without neurological toxicity. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

-

Screening Methods for Antiinflammatory Agents. (n.d.). Pharmacognosy. Retrieved January 2, 2026, from [Link]

-

Antiinflammatory Activity: Evaluation of a New Screening Procedure. (n.d.). PubMed. Retrieved January 2, 2026, from [Link]

-

Assessing Specificity of Anticancer Drugs In Vitro - a 2 minute Preview of the Experimental Protocol. (2022, July 7). YouTube. Retrieved January 2, 2026, from [Link]

-

Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. (n.d.). OICC Press. Retrieved January 2, 2026, from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - a 2 minute Preview of the Experimental Protocol. (2022, September 13). YouTube. Retrieved January 2, 2026, from [Link]

-

Synthesis, Properties, and Biological Applications of Benzothiophene. (n.d.). In Heterocyclic Compounds in Medicinal Chemistry (pp. 352-382). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives | Bentham Science [benthamscience.com]

- 5. benthamdirect.com [benthamdirect.com]

- 6. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oiccpress.com [oiccpress.com]

- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A new anti-tubulin agent containing the benzo[b]thiophene ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Benzothiophene selective estrogen receptor modulators with modulated oxidative activity and receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

- 23. globalresearchonline.net [globalresearchonline.net]

- 24. ias.ac.in [ias.ac.in]

- 25. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]